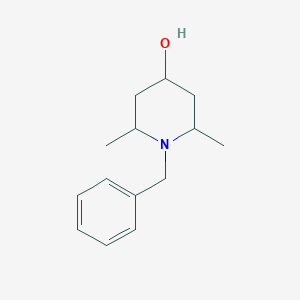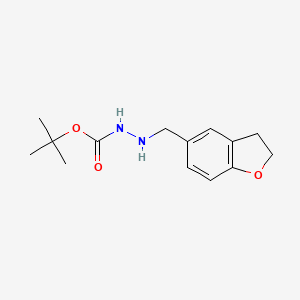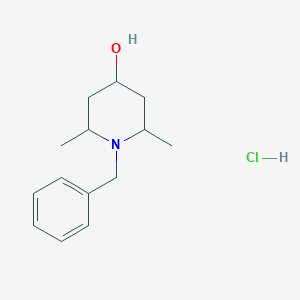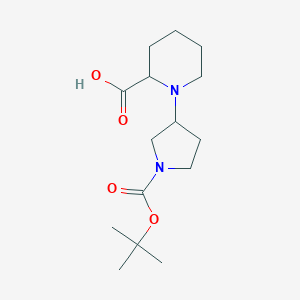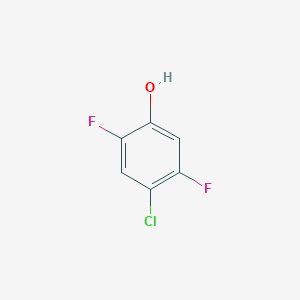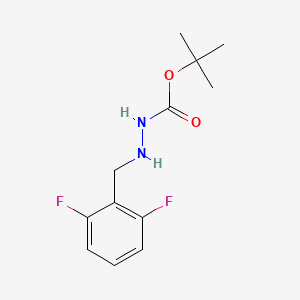
Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C12H16F2N2O2. It is a white to yellow solid and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a tert-butyl group, a difluorobenzyl group, and a hydrazinecarboxylate moiety.
Preparation Methods
The synthesis of tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate typically involves the reaction of 2,6-difluorobenzyl hydrazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,6-difluorobenzyl hydrazine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl hydrazine derivatives, while reduction may produce hydrazinecarboxylate derivatives with altered functional groups.
Scientific Research Applications
Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate has several applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for the preparation of more complex compounds.
Biology: In biological research, the compound is used to study the effects of hydrazine derivatives on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its hydrazinecarboxylate moiety is of particular interest for designing molecules with therapeutic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in certain cell types.
Comparison with Similar Compounds
Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate: This compound has a similar structure but with fluorine atoms at different positions on the benzyl ring. It may exhibit different reactivity and biological activity.
Tert-butyl 2-(2,6-dichlorobenzyl)hydrazinecarboxylate: The presence of chlorine atoms instead of fluorine atoms can significantly alter the compound’s chemical properties and applications.
Tert-butyl 2-(2,6-dimethylbenzyl)hydrazinecarboxylate: The substitution of fluorine atoms with methyl groups can lead to changes in the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and hydrazinecarboxylate groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(2,6-difluorophenyl)methylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-9(13)5-4-6-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBSXVFWCZFFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
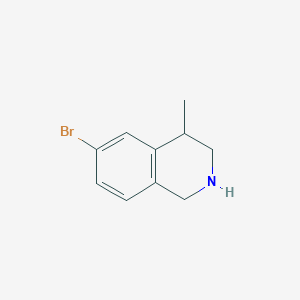
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
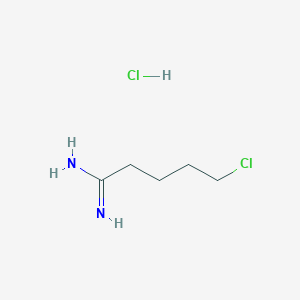

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6353817.png)
![Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353819.png)
![Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353824.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
